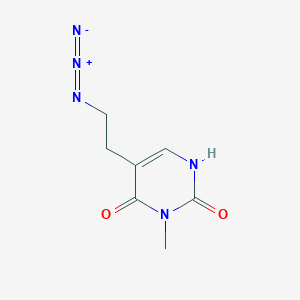

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Chemical Structure and Properties

5-(2-Azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 221170-22-5) is a pyrimidine derivative characterized by a 3-methyl group at position 3 and a 2-azidoethyl substituent at position 5 of the pyrimidine-dione core. Its molecular formula is C₇H₉N₅O₂, with a molecular weight of 195.18 g/mol . The azido group (-N₃) confers unique reactivity, making it a candidate for "click chemistry" applications or prodrug development.

Synthesis The compound is synthesized via functionalization of the pyrimidine-dione scaffold, as evidenced by its commercial availability from scientific suppliers .

Properties

IUPAC Name |

5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-12-6(13)5(2-3-10-11-8)4-9-7(12)14/h4H,2-3H2,1H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIZFGVJQUIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyrimidine-2,4(1H,3H)-dione, which can be obtained through the condensation of urea with acetoacetate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

Hydrogen Gas (H₂) and Catalyst: Used for reducing the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Amines: Formed by the reduction of the azido group.

Triazoles: Formed by cycloaddition reactions involving the azido group.

Scientific Research Applications

5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemical Biology: Used as a building block for the synthesis of biologically active molecules.

Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.

Material Science: Can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione largely depends on the specific reactions it undergoes. For example:

Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.

Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Dione Derivatives with Alkyl/Aryl Substituents

Key Observations

Fused Pyrimidine Heterocycles

Table 2: Thieno- and Pyridopyrimidine-Dione Derivatives

Key Observations

- Antimicrobial Efficacy: Thieno-pyrimidine hybrids demonstrate moderate activity against S. aureus and P. aeruginosa due to their fused heterocyclic systems, which enhance membrane penetration . In contrast, the azidoethyl-pyrimidine-dione lacks reported antimicrobial data.

Antiviral Pyrimidine-Dione Derivatives

Table 3: Antiviral Activity of Selected Analogs

Key Observations

- Mechanism : AZT’s antiviral activity stems from chain termination during reverse transcription, while PFT3 targets viral proteases . The azidoethyl group in the target compound may share metabolic pathways with AZT but lacks direct antiviral evidence.

Biological Activity

5-(2-Azidoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound classified as an azido derivative of pyrimidine. Its unique structure includes an azido group (-N₃) attached to an ethyl chain linked to a methyl-substituted pyrimidine ring. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its ability to participate in various chemical reactions, particularly those leading to biologically active molecules.

- IUPAC Name : 5-(2-azidoethyl)-3-methyl-1H-pyrimidine-2,4-dione

- Molecular Formula : C₇H₉N₅O₂

- CAS Number : 1417355-39-5

- Molecular Weight : 181.18 g/mol

Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its azido group, which allows it to undergo cycloaddition reactions. These reactions are crucial in the formation of triazoles, which are common motifs in many biologically active compounds. The azido group can also be reduced to form amines, further enhancing the compound's versatility in biological applications.

Research Findings

-

Antiviral Activity :

- A study indicated that related azido derivatives showed significant inhibition of herpes simplex virus type 1 (HSV-1). Compounds similar to 5-(2-azidoethyl)-3-methylpyrimidine demonstrated good affinity for the enzyme involved in pyrimidine nucleoside metabolism, suggesting potential antiviral properties .

- Antitumor Activity :

- Chemical Biology Applications :

Case Studies

Synthetic Routes

The synthesis of 5-(2-azidoethyl)-3-methylpyrimidine typically involves:

- Preparation of Starting Materials :

- The synthesis begins with the condensation of urea with acetoacetate to form the pyrimidine base.

- Introduction of Azido Group :

- The azido group is introduced via nucleophilic substitution reactions using sodium azide under appropriate conditions.

Applications in Chemistry and Biology

The compound's reactivity allows it to be used in various applications:

- Medicinal Chemistry : Potentially useful in drug development due to its ability to form triazoles.

- Material Science : Can be employed in creating novel materials with unique properties due to its chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.